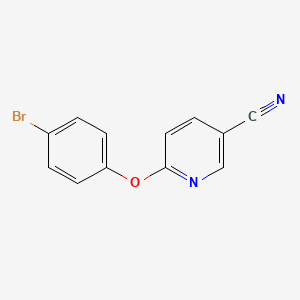

6-(4-Bromophenoxy)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

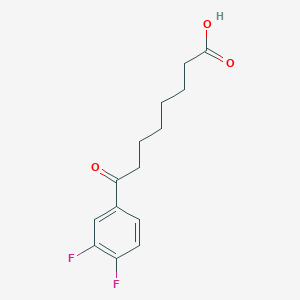

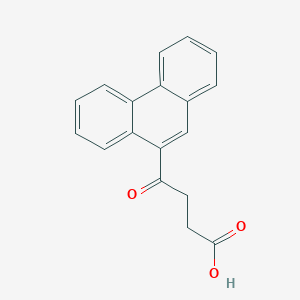

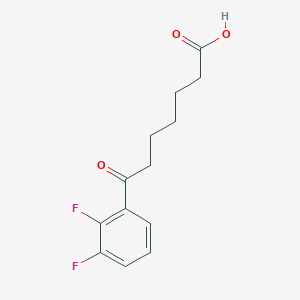

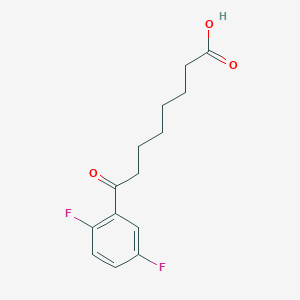

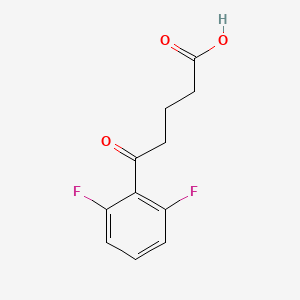

“6-(4-Bromophenoxy)nicotinonitrile” is a chemical compound with the molecular formula C12H7BrN2O . It has an average mass of 275.101 Da and a monoisotopic mass of 273.974182 Da .

Synthesis Analysis

A research paper titled “Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid” discusses the preparation of a series of nicotinonitrile compounds, including 2-((3-bromophenyl)-amino)-4, 6-dimethyl-nicotinonitrile . The compounds were characterized using Fourier transform infrared spectroscopy, proton nuclear magnetic resonance, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecule of “6-(4-Bromophenoxy)nicotinonitrile” is non-planar . The central pyridine ring makes dihedral angles with the 4-bromo-phenyl and 4-ethoxy-phenyl rings .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

6-(4-Bromophenoxy)nicotinonitrile: is a compound that has shown promise in the field of drug discovery. Its structure is conducive to modifications that can lead to the development of new pharmaceuticals. For instance, nicotinonitrile derivatives are found in drugs like Bosutinib , Milrinone , Neratinib , and Olprinone , which have a wide range of therapeutic activities . The bromophenoxy group in particular could be exploited for its potential interactions with biological targets, offering pathways for the creation of novel medications.

Biological Activity Modulation

The compound’s ability to interact with various enzymes and receptors makes it a valuable tool for modulating biological activity. It can be used to study the inhibition or activation of certain pathways within cells, which is crucial for understanding disease mechanisms and developing targeted therapies .

Anticancer Research

Nicotinonitrile derivatives have been identified as having anticancer properties. The compound could be used to synthesize new derivatives that target specific cancer cell lines, providing a pathway for the development of new anticancer drugs .

Antibacterial and Antifungal Applications

The structural analogs of 6-(4-Bromophenoxy)nicotinonitrile may exhibit potent antibacterial and antifungal activities. Research into these properties could lead to the creation of new classes of antibiotics and antifungals, addressing the growing concern of drug-resistant pathogens .

Agrochemical Development

In agriculture, compounds like 6-(4-Bromophenoxy)nicotinonitrile could be used to develop new pesticides or herbicides. Their ability to interfere with specific biological targets in pests could lead to more effective and possibly safer agrochemicals .

Chemical Biology Probes

Researchers can use 6-(4-Bromophenoxy)nicotinonitrile as a chemical probe to study biological systems. By tracking its interactions within cells, scientists can gain insights into cellular processes and identify potential drug targets .

Synthetic Organic Chemistry

Finally, as a building block in synthetic organic chemistry, this compound can be used to construct complex molecules. Its reactivity with various reagents opens up a multitude of possibilities for creating new compounds with diverse functionalities .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-(4-bromophenoxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJCHHYJORWJGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Bromophenoxy)nicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.